molecular formula C15H11BrO4 B4222520 2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B4222520
M. Wt: 335.15 g/mol
InChI Key: XDJYIGUYIYXDKH-UHFFFAOYSA-N
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Description

2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is an organic compound that belongs to the class of benzodioxines These compounds are characterized by a benzene ring fused to a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromophenyl group.

Mechanism of Action

The mechanism of action of 2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like poly (ADP-ribose) polymerase 1 (PARP1) by binding to the active site and preventing the enzyme’s activity . This inhibition can lead to the accumulation of DNA damage and induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to the presence of both a bromophenyl group and a carboxylate group, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

(2-bromophenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c16-10-5-1-2-6-11(10)20-15(17)14-9-18-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYIGUYIYXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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